![molecular formula C21H21F3N4O5S B2992633 N-(thiophen-2-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351642-77-7](/img/structure/B2992633.png)

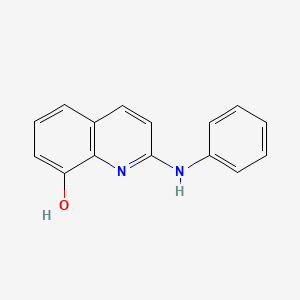

N-(thiophen-2-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

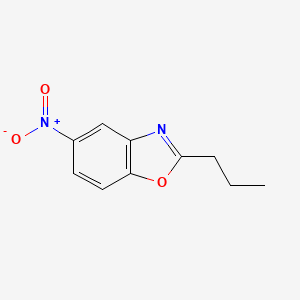

The synthesis of similar compounds, N-(thiophen-2-yl) benzamide derivatives, has been reported in the literature . These compounds were identified as potent BRAF(V600E) inhibitors, which are important in the treatment of certain types of cancer . The synthesis involved virtual screening and chemical synthesis .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

This compound is likely involved in the synthesis of complex heterocyclic structures, given the reactivity of similar thiophene derivatives. For example, thiophenylhydrazonoacetates have been used to synthesize a variety of nitrogen-containing heterocycles like pyrazole, isoxazole, and pyrimidine derivatives, indicating the potential utility of thiophene-based compounds in generating biologically relevant molecules (Mohareb et al., 2004).

Antimycobacterial Activity

Compounds structurally related to this chemical have shown promise in antimycobacterial activity. For instance, imidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, suggesting potential applications of similar compounds in treating tuberculosis (Lv et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives, which share a portion of the structural motif with the compound , have been investigated for their corrosion inhibitory effects on steel in acidic environments. This suggests possible applications of thiophene and benzimidazole-containing compounds in materials science, particularly in protecting metals from corrosion (Yadav et al., 2016).

Angiotensin II Receptor Antagonism

N-(biphenylylmethyl)imidazoles, which are structurally related to the compound of interest, have been found to be potent, orally active antihypertensives by acting as angiotensin II receptor antagonists. This indicates potential cardiovascular therapeutic applications for compounds with similar structural frameworks (Carini et al., 1991).

Synthetic Methodology

The compound may also play a role in the development of synthetic methodologies for pharmaceutical compounds. For instance, the scalable synthesis of a VEGFR inhibitor involved key intermediates related to thiophene and benzimidazole, highlighting the importance of such compounds in facilitating large-scale pharmaceutical production (Scott et al., 2006).

Eigenschaften

IUPAC Name |

oxalic acid;N-thiophen-2-yl-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4OS.C2H2O4/c20-19(21,22)17-23-14-4-1-2-5-15(14)26(17)12-13-7-9-25(10-8-13)18(27)24-16-6-3-11-28-16;3-1(4)2(5)6/h1-6,11,13H,7-10,12H2,(H,24,27);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDZZLZJAKHHAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)NC4=CC=CS4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2992551.png)

![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B2992561.png)

![N-{3-[(2-phenoxyethoxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2992562.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)